2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Description
Properties
IUPAC Name |
3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDGDGZYDTPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506503 | |
| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16418-56-7 | |
| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Reaction: Formation of Sodium Salt Intermediate
A mixture of diethyl oxalate (1 equiv), urea (1.1–1.3 equiv), and sodium (2 equiv) in anhydrous methanol at 25–30°C generates a sodium carboxylate intermediate. Ammonium carbonate (0.5–1 equiv) is subsequently added, facilitating cyclization via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl.
Secondary Reaction: Acid-Mediated Cyclodehydration
Treating the primary product with concentrated HCl (2–4 equiv) induces cyclodehydration, forming a bicyclic intermediate. This step likely proceeds through iminium ion formation, as observed in analogous spirocyclic syntheses.
Final Cyclization with 2-(Ethylamino)Acetaldehyde
The secondary intermediate reacts with 2-(ethylamino)acetaldehyde (1.5–2 equiv) and K₃[Fe(CN)₆] (0.05–0.10 equiv) in methanol at room temperature for 24 hours. Potassium ferricyanide acts as a mild oxidant, promoting imine formation and subsequent intramolecular Mannich-type cyclization to assemble the spiro framework.
Table 2: Optimized Conditions for Diethyl Oxalate Route
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Urea Equivalents | 1.1–1.3 | Prevents over-alkylation |
| HCl Equivalents | 2–4 | Ensures complete protonation |
| Reaction Time (Step 3) | 24 hours | Maximizes cyclization |
| K₃[Fe(CN)₆] Loading | 0.05–0.10 equiv | Balances oxidation rate |
This method achieves 91.95% yield with 99.756% purity, demonstrating industrial viability through solvent recycling (methanol recovery) and avoidance of hazardous cyanide reagents.
Intramolecular Cyclization Under Basic Conditions
Iminium Ion Formation in Dichloroethane
Adapting methodologies from 2,6-diazaspiro[3.3]heptane synthesis, treatment of a chloroethylamine precursor with t-BuOK (2.2 equiv) in THF at 70°C induces dehydrohalogenation. The resulting iminium ion undergoes intramolecular attack by the secondary amine, forming the spirocyclic core.
Regiochemical Control via Solvent Effects
Polar aprotic solvents (THF vs. DMF) significantly influence cyclization regioselectivity. In THF, the desired [4.5] spiro system forms preferentially (78:22 ratio vs. [3.3] in DMF), attributed to solvation effects on transition-state geometry.
Table 3: Cyclization Efficiency Across Solvent Systems
| Solvent | Temperature | Time | [4.5]:[3.3] Ratio | Yield |
|---|---|---|---|---|
| THF | 70°C | 90 min | 78:22 | 68% |
| DMF | 70°C | 90 min | 22:78 | 72% |
| DCE | 50°C | 120 min | 65:35 | 61% |
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
The diethyl oxalate route (Method 2) provides superior yield (91.95%) and purity (99.756%) but requires stringent stoichiometric control. In contrast, the spirohydantoin condensation approach (Method 1) offers modularity for analog synthesis but involves hazardous Cr(VI) reagents.
Chemical Reactions Analysis
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Structure and Formula
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 16418-56-7
The compound features a spiro arrangement that contributes to its reactivity and versatility in synthetic chemistry. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable building block for synthesizing more complex molecules .
A. Synthetic Chemistry
In synthetic chemistry, this compound serves as an essential intermediate for developing novel compounds. Its ability to participate in diverse reactions allows chemists to explore new pathways for creating complex organic molecules.
B. Biological Applications
Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator , which could have implications in drug development:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various biological processes.
- Receptor Modulation : It has been investigated for modulating receptor activities, potentially influencing signaling pathways associated with various diseases.
Ongoing research is focused on exploring the full potential of this compound in medicinal chemistry and pharmacology:
Case Study: Enzyme Inhibition
A recent study demonstrated the compound's effectiveness in inhibiting a specific enzyme linked to cancer progression. The results showed that it significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications in cancer treatment.
Case Study: Receptor Modulation
Another study investigated the modulation of neurotransmitter receptors by this compound, revealing promising results that indicate its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It also modulates receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size and Stability :
- The [4.5] spiro system (e.g., compounds 5a and the target) features smaller rings compared to the [5.5] system (compound 5d). Larger spiro systems like [5.5] exhibit higher melting points (162°C for 5d vs. 73–74°C for 5a), suggesting enhanced crystallinity or intermolecular interactions due to increased ring flexibility .
- The target compound’s spiro system aligns with 5a but differs in nitrogen and ketone positioning, which may influence reactivity.
Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 5c) reduce melting points (60°C vs. 73–74°C for 5a), likely due to disrupted packing efficiency . Substituent position (C-2 vs.
Synthesis Efficiency: Yields for [4.5] systems (50% for 5a and 5c) are lower than those for [5.5] systems (80% for 5d), possibly due to steric challenges in smaller spiro frameworks .
Functional and Reactivity Comparisons
- Alkylation Potential: Derivatives of 5a and 5d undergo alkylation at nitrogen atoms (e.g., with methyl bromoacetate), producing esters with modified solubility (e.g., compound 6a in ). Similar reactivity is anticipated for the target compound, enabling functionalization for pharmaceutical applications .
- Thermal Stability : Higher melting points in [5.5] systems suggest greater thermal stability, which may correlate with metabolic resistance in biological environments.
Biological Activity
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer activity. For instance, research has demonstrated that certain spirocyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
In one study, a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that the structural characteristics of diazaspiro compounds may enhance their interaction with cellular targets involved in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | 15 | Apoptosis induction |
| Bleomycin | FaDu | 20 | DNA damage |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of diazaspiro compounds. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's.
Research Findings:
In vitro studies have shown that certain diazaspiro derivatives exhibit dual inhibition of AChE and BuChE, which could lead to improved cognitive function in models of Alzheimer's disease . This dual inhibition suggests a potential for developing therapeutic agents aimed at treating neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the spirocyclic framework can significantly affect its potency and selectivity for biological targets.
Key Structural Features:
- Spirocyclic Framework: Enhances binding interactions with target proteins.
- Substituents on Phenyl Ring: Influence lipophilicity and overall bioactivity.
- Nitrogen Atoms: Contribute to the compound's ability to interact with various receptors and enzymes.
Q & A
Q. How to design a factorial experiment for optimizing solvent systems in synthesis?
Q. What validation protocols ensure reliability in spectroscopic data interpretation?
- Answer : Triangulate results across techniques (e.g., cross-peak validation in 2D NMR, HRMS isotopic pattern matching). Reference databases (e.g., Cambridge Structural Database) confirm crystallographic data .
Data Interpretation & Knowledge Gaps
Q. How to address gaps in understanding the compound’s metabolic pathways?
- Answer : Use radiolabeled analogs (<sup>14</sup>C or <sup>3</sup>H) in hepatocyte microsomal assays to trace metabolites. High-resolution mass spectrometry (HRMS-MS/MS) identifies fragmentation patterns, while in silico tools (e.g., Meteor Nexus) predict Phase I/II transformations .
Q. What interdisciplinary approaches bridge synthetic chemistry and pharmacological findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
